Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate
Description
Significance and Research Context of Fluorinated β-Ketoesters
Fluorinated β-ketoesters are a class of organic compounds that have garnered significant attention in chemical research, largely due to the unique properties that fluorine atoms impart to a molecule. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. mdpi.comsci-hub.boxnih.gov
Key impacts of fluorination include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug. sci-hub.boxnih.gov
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body, including permeability across cell membranes. mdpi.comresearchgate.net
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets like proteins and enzymes, potentially increasing the potency of a drug candidate. sci-hub.boxnih.govresearchgate.net
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its biological target. sci-hub.box
Because of these beneficial effects, the selective introduction of fluorine is a common strategy in drug discovery and development. mdpi.comnih.gov β-Ketoesters, with their dual ketone and ester functionalities, are already versatile precursors in organic synthesis, and the addition of fluorine further enhances their utility for creating novel therapeutic agents. mdpi.com
Overview of Structural Features and Their Chemical Relevance
The chemical reactivity and utility of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate stem directly from its molecular architecture. The key structural components are the ethyl ester group, the ketone group, and the 2,4-difluorophenyl ring.
| Feature | Chemical Relevance |
| Ethyl Ester | Can be hydrolyzed to a carboxylic acid or converted into various amides, providing a handle for further molecular elaboration. |
| Ketone Group | The carbonyl carbon is electrophilic and can be targeted by nucleophiles. It can also be reduced to an alcohol. |
| Methylene (B1212753) Bridge | The CH₂ group situated between the two carbonyls (ketone and ester) is acidic and can be deprotonated to form an enolate, a key reactive intermediate in many carbon-carbon bond-forming reactions. |
| 2,4-Difluorophenyl Ring | The two fluorine atoms are strong electron-withdrawing groups. This electronic effect influences the reactivity of the adjacent ketone. The fluorine atoms also contribute to the desirable physicochemical properties mentioned previously (metabolic stability, lipophilicity). |
The strategic placement of these functional groups makes the compound a valuable precursor. For instance, it can be used in reactions that modify the ketone, the ester, or the active methylene group, allowing chemists to build molecular complexity in a controlled manner. The difluorinated aromatic ring is often a core component of the final target molecule, retained for its beneficial effects on biological activity.
Physicochemical Properties of a Related Compound
While specific data for this compound is not extensively published in readily available sources, the properties of a structurally similar compound, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, can provide some context.
| Property | Value |
| Molecular Formula | C12H11FO4 |
| Molecular Weight | 238.21 g/mol |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate |
| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F |
Data sourced from PubChem CID 596593 nih.gov
This structural similarity highlights the common framework of a fluorinated phenyl ring attached to a keto-ester chain, which is central to the utility of this class of compounds in synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJGRNOWLCZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645616 | |
| Record name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-06-5 | |
| Record name | Ethyl 2,4-difluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate
Direct Esterification Routes
Direct esterification represents the final step in a common pathway to Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, where the precursor, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, is converted to its corresponding ethyl ester.
Esterification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
The most conventional method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used as the solvent. organic-chemistry.orgresearchgate.net The general reaction is as follows:
Figure 1: Fischer-Speier esterification of 4-(2,4-difluorophenyl)-4-oxobutanoic acid.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. orgsyn.org The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orgsigmaaldrich.com
Catalytic Systems and Reaction Optimizations
While traditional mineral acids like concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) are effective catalysts for Fischer esterification, research into alternative catalytic systems aims to improve yields, reduce reaction times, and employ more environmentally benign conditions. researchgate.net
For β-keto esters, which share structural similarities with the target γ-keto ester, various advanced catalytic systems have been developed for transesterification, a related process. These catalysts could potentially be adapted for the direct esterification of 4-(2,4-difluorophenyl)-4-oxobutanoic acid.
| Catalyst Type | Example Catalyst | Substrate Type | Key Findings |
| Boron-Based Lewis Acids | Boric Acid, 3-Nitrobenzeneboronic acid | β-keto esters | Environmentally benign and efficient for transesterification with various alcohols. masterorganicchemistry.comwikipedia.org |
| Heterogeneous Catalysts | Silica Supported Boric Acid | β-keto esters | Allows for excellent yields under solvent-free conditions and catalyst can be recovered. wikipedia.org |
| Amine Catalysts | 4-Dimethylaminopyridine (B28879) (4-DMAP) | β-keto esters | Effective for transesterification, particularly when an excess of the ester is used. masterorganicchemistry.com |
These modern catalytic approaches offer potential advantages over traditional methods, including milder reaction conditions and easier product purification.
Multi-Step Synthetic Strategies
Multi-step syntheses allow for the construction of the target molecule from simpler, readily available starting materials.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically resulting in an α,β-unsaturated product after dehydration. acs.orgscielo.br Its application to form a saturated γ-keto ester like this compound is not a direct or commonly cited pathway.
A hypothetical route would involve a Knoevenagel condensation between 2,4-difluorobenzaldehyde (B74705) and an active methylene compound like diethyl malonate, followed by a Michael addition and subsequent transformations. However, a more direct and relevant multi-step approach for synthesizing 1,4-dicarbonyl compounds involves the Stetter reaction. The Stetter reaction is a 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt. masterorganicchemistry.com This reaction can produce 1,4-dicarbonyl compounds, which are structurally analogous to the target molecule. For instance, an aromatic aldehyde can react with an α,β-unsaturated ester to yield a γ-keto ester.
While a direct Knoevenagel pathway to this compound is not well-documented, related conjugate addition strategies like the Stetter reaction provide a feasible, albeit indirect, route.
Friedel-Crafts Acylation Pathways
One of the most prominent and industrially significant methods for synthesizing the carbon skeleton of the target molecule is through Friedel-Crafts acylation. This reaction is typically used to prepare the precursor, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, which is then esterified as described previously.
The synthesis involves the reaction of 1,3-difluorobenzene (B1663923) with succinic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion intermediate from the anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Dichlorobenzenes are sometimes used as solvents to improve selectivity and facilitate product isolation.
Figure 2: Friedel-Crafts acylation to form the precursor acid.
The conditions for this type of acylation have been optimized for various aromatic substrates, as summarized in the table below.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reference |
| Acetanilide | Succinic Anhydride | AlCl₃ / DMF | None (neat) | 65-70 | |
| Toluene | Succinic Anhydride | AlCl₃ | None (neat) | - | |
| Alkoxybenzene | Succinic Anhydride | AlCl₃ | Dichlorobenzene | - | |
| Pyrene | Succinic Anhydride | AlCl₃ | Ball-milling (solvent-free) | Room Temp |
This pathway is highly effective for establishing the core structure of the molecule in high yield.
Diazotization and Subsequent Transformations
Diazonium salts are versatile intermediates in organic synthesis. A relevant multi-step strategy involving a diazonium salt is the Japp-Klingemann reaction, which is used to synthesize hydrazones from aryl diazonium salts and β-keto esters.
This pathway begins with the diazotization of 2,4-difluoroaniline (B146603) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The resulting 2,4-difluorobenzenediazonium salt is then immediately coupled with a β-keto ester, such as ethyl acetoacetate, in a buffered solution (e.g., using sodium acetate).
This reaction does not directly yield the target γ-keto ester but instead produces Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate. This hydrazone is a stable compound that can be isolated and serves as an intermediate for synthesizing other complex molecules like pyrazoles or indoles.
The steps for this transformation are outlined below:
| Step | Reactants | Reagents | Product |
| 1. Diazotization | 2,4-Difluoroaniline | NaNO₂, HCl (aq) | 2,4-Difluorobenzenediazonium chloride |
| 2. Coupling | 2,4-Difluorobenzenediazonium chloride, Ethyl acetoacetate | Sodium Acetate, Ethanol | Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate |
This synthetic route showcases the utility of diazotization for forming new C-N bonds and creating functionalized intermediates from simple aromatic amines.
Oxidative Chain Extension Methodologies
While the term "oxidative chain extension" is not a standard classification for a single, defined reaction type in organic synthesis, it can be conceptualized as a process that involves the formation of a carbon-carbon bond to lengthen a carbon chain, often with a change in the oxidation state of the involved carbon atoms. In the context of synthesizing β-ketoesters like this compound, modern cross-coupling reactions, such as palladium-catalyzed α-arylation of esters or β-arylation of α-keto esters, represent a functional equivalent of this concept. These methods allow for the direct formation of the crucial aryl-carbonyl bond.
One such advanced approach is the palladium-catalyzed β-arylation of α-keto esters. This method provides a powerful tool for constructing β-aryl α-keto esters, which are structurally related to the target compound. The reaction typically involves the coupling of an α-keto ester enolate with an aryl bromide in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.orgfigshare.comacs.org While not a direct synthesis of a γ-aryl-β-ketoester, this methodology is pivotal for creating complex keto-ester frameworks.
A hypothetical application of this type of logic to the synthesis of this compound could start from a precursor like ethyl 4-bromo-2-oxobutanoate and a (2,4-difluorophenyl)boronic acid derivative under Suzuki coupling conditions, or by the arylation of a suitable enolate.
Table 1: Representative Conditions for Palladium-Catalyzed β-Arylation of α-Keto Esters organic-chemistry.org
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | P(tBu)₃ |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Temperature | Room Temperature |
| Reactants | α-Keto Ester, Aryl Bromide |
This table represents generalized conditions for the β-arylation of α-keto esters and not the specific synthesis of this compound.
The key advantage of such methods is their high functional group tolerance and the ability to be conducted under relatively mild conditions. The use of air-stable ligand precursors like P(tBu)₃·HBF₄ can even allow the reaction to be performed without the need for a glovebox, enhancing its practicality. nih.govorganic-chemistry.org
Emerging Synthetic Paradigms for β-Ketoester Formation
Recent advancements in organic synthesis have introduced novel and efficient methods for the formation of β-ketoesters. These emerging paradigms often offer advantages in terms of stereoselectivity, atom economy, and milder reaction conditions compared to traditional methods like the Claisen condensation.
A promising and elegant strategy for the synthesis of γ-aryl-β-ketoesters involves the ring-opening of aryl epoxides with diazoacetates. This reaction is typically catalyzed by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a commonly employed catalyst. nih.govrsc.org The reaction proceeds through the activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the diazoacetate. A subsequent rearrangement and loss of nitrogen gas lead to the formation of the β-ketoester.
The general transformation can be depicted as follows:
An aryl epoxide, in this case, 2-(2,4-difluorophenyl)oxirane, would serve as the starting material.
This epoxide would be reacted with ethyl diazoacetate in the presence of a Lewis acid catalyst like BF₃·OEt₂.
The reaction is believed to proceed through the formation of a key intermediate resulting from the attack of the diazoacetate on the activated epoxide ring. Subsequent 1,2-hydride or aryl migration (in related reactions with ketones) leads to the final product. The regioselectivity of the epoxide opening is a critical factor, with the attack generally occurring at the less sterically hindered carbon or at the benzylic position, depending on the electronic and steric nature of the substrate and the reaction conditions.
Table 2: General Conditions for BF₃·OEt₂-Catalyzed Reaction of Aryl Epoxides with Ethyl Diazoacetate
| Parameter | Condition |
| Lewis Acid Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Reactants | Aryl Epoxide, Ethyl Diazoacetate |
| Solvent | Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether) |
| Temperature | Low temperatures (e.g., -78 °C to 0 °C) |
This table represents generalized conditions and not the specific synthesis of this compound.
This synthetic route is of particular interest due to its potential for stereocontrol, especially when using chiral catalysts or enantiomerically pure epoxides. It represents a significant advancement in the synthesis of complex β-ketoesters.
Chemical Reactivity and Transformation Pathways of Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate
Carbonyl Group Reactivity
The ketone carbonyl group in Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a primary site for nucleophilic attack, leading to a range of important chemical transformations, including reduction and condensation reactions.
Reduction to Hydroxyl Derivatives
The carbonyl group of β-keto esters can be selectively reduced to form the corresponding secondary alcohol, yielding ethyl 4-(2,4-difluorophenyl)-4-hydroxybutyrate. This transformation is a critical step in the synthesis of various chiral intermediates for pharmaceuticals. The choice of reducing agent is crucial to control the selectivity of the reaction, as stronger reducing agents can also reduce the ester functionality.
For instance, microbial reduction processes have been effectively used for the asymmetric reduction of similar keto-esters. The use of stereoselective carbonyl reductases can yield hydroxyl derivatives with high enantiomeric excess nih.gov. In a typical bioreduction, a microorganism or an isolated enzyme is used as the catalyst, often coupled with a cofactor regeneration system.
Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the selective reduction of ketones in the presence of esters. However, more powerful reducing agents like lithium aluminum hydride (LAH) would likely reduce both the ketone and the ester groups, leading to the formation of a diol, specifically 4-(2,4-difluorophenyl)butane-1,4-diol chegg.com.
Table 1: Reduction Conditions for β-Keto Esters
| Reducing Agent/System | Product Type | Selectivity | Reference Example |
|---|---|---|---|
| Stereoselective Carbonyl Reductase (e.g., from Candida holmii) | Chiral β-Hydroxy Ester | High (Ketone over Ester) | Reduction of Ethyl 2-oxo-4-phenylbutanoate nih.gov |
| Sodium Borohydride (NaBH₄) | Racemic β-Hydroxy Ester | Good (Ketone over Ester) | Standard organic synthesis protocols |
| Lithium Aluminum Hydride (LAH) | Diol | Low (Reduces both ketone and ester) | Reduction of Ethyl 4-oxobutanoate (B1241810) chegg.com |
Condensation Reactions with Nitrogen Nucleophiles
The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles, such as hydrazine (B178648) and its derivatives. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.
The reaction of this compound with hydrazine or substituted hydrazines initially forms a hydrazone intermediate. This intermediate can then undergo an intramolecular cyclization to yield five-membered heterocyclic rings, most notably pyrazoles. The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines is a well-established and versatile method in heterocyclic chemistry mdpi.comnih.gov.
Specifically, the reaction with hydrazine hydrate (B1144303) would lead to the formation of a pyrazolone (B3327878) derivative through condensation and subsequent cyclization. A closely related reaction involves the preparation of ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, which serves as a direct precursor to pyrazole (B372694) derivatives nih.gov. This highlights that the 2,4-difluorophenyl moiety can be part of the hydrazine component or the keto-ester itself to generate complex pyrazole structures. The general mechanism involves the initial formation of the hydrazone at the ketone carbonyl, followed by a nucleophilic attack of the terminal nitrogen onto the ester carbonyl, leading to cyclization and dehydration.
This pathway is a cornerstone for creating a diverse range of substituted pyrazoles, which are significant scaffolds in medicinal chemistry nih.govmdpi.com.
Table 2: Heterocyclic Products from Condensation Reactions
| Nitrogen Nucleophile | Intermediate | Final Heterocyclic Product | General Reaction Class |
|---|---|---|---|
| Hydrazine Hydrate (NH₂NH₂·H₂O) | Hydrazone | Pyrazolone derivative | Knorr Pyrazole Synthesis |
| Phenylhydrazine (PhNHNH₂) | Phenylhydrazone | N-Phenylpyrazolone derivative | Knorr Pyrazole Synthesis |
Ester Group Transformations
The ethyl ester group of the molecule is also susceptible to nucleophilic attack, primarily through hydrolysis and transesterification, allowing for the modification of this part of the molecule.
Hydrolysis to Carboxylic Acid Analogues
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This reaction can be catalyzed by either acid or base chemguide.co.uk.
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, a large excess of water is typically used chemguide.co.uk.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. The ester is heated with a strong base, such as sodium hydroxide. The reaction yields the carboxylate salt (e.g., sodium 4-(2,4-difluorophenyl)-4-oxobutanoate) and ethanol. The free carboxylic acid can then be obtained by acidifying the reaction mixture with a strong acid chemguide.co.uk. This method is often preferred due to its irreversibility and generally cleaner separation of products. Such transformations have been observed serendipitously in related systems where water is present nih.govresearchgate.net.
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base and is used to synthesize a variety of different esters from a single precursor nih.gov. The ability to selectively transesterify β-keto esters is a valuable transformation in organic synthesis rsc.org.
The kinetics of transesterification are often slow, necessitating the use of a catalyst. A wide array of catalysts can be employed, including:
Acid Catalysts: Protic acids (like H₂SO₄) and Lewis acids (like boron-based catalysts) are effective. Anhydrous conditions are required to prevent competitive hydrolysis nih.govbohrium.com.
Base Catalysts: Organic bases such as 4-(dimethylamino)pyridine (DMAP) can be used under mild conditions bohrium.com.
Enzymes: Lipases are increasingly used as biocatalysts for transesterification, offering high selectivity and mild, environmentally friendly reaction conditions bohrium.com.
This reaction is highly valuable as it avoids the need to synthesize the corresponding carboxylic acid, which can be unstable and prone to decarboxylation in the case of β-keto acids nih.gov.
Table 3: Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Boron-based (Lewis Acid) | Boric acid, 3-Nitrobenzeneboronic acid | Solvent-free or in organic solvent, mild heat | bohrium.comresearchgate.net |
| Organic Base | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (B128534) | Room temperature or mild heat | bohrium.com |
| Enzyme (Biocatalyst) | Candida antarctica lipase (B570770) B (CALB) | Lower temperatures, often solvent-free | bohrium.com |
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: two fluorine atoms at positions 2 and 4, and a 4-oxobutyrate group attached to position 1. The interplay of these substituents dictates the ring's susceptibility to attack by electrophiles and the regioselectivity of such reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The outcome of these reactions on the difluorophenyl ring of the title compound is determined by the combined directing and activating or deactivating effects of the existing substituents.
The substituents present on the ring—two fluorine atoms and the keto-alkyl group—all act as deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.orgmsu.edu This deactivation occurs because they withdraw electron density from the aromatic ring, making it less nucleophilic. msu.edu
The directing effect of each substituent, which determines the position of the incoming electrophile, must be considered:
Fluorine Atoms: As halogens, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. msu.eduuci.edu However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at these positions. uci.edulibretexts.org
4-Oxobutyrate Group: The carbonyl group within this substituent is strongly electron-withdrawing through both induction and resonance. This effect significantly deactivates the ring and directs incoming electrophiles to the meta position. organicmystery.com
The regiochemical outcome of an electrophilic substitution reaction on this molecule depends on the interplay of these competing directing effects. msu.edu The two fluorine atoms direct to positions 3 and 5 (ortho and para to them), while the keto group directs to position 3 and 5 (meta to it). In this case, the directing influences of the fluorine atoms and the keto group are reinforcing, as they both favor substitution at the same available positions on the ring. msu.edu Therefore, electrophilic attack is most likely to occur at positions 3 and 5.
| Substituent | Position on Ring | Reactivity Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -F (Fluorine) | 2 | Deactivating | Ortho, Para | 3, 5, 6 |
| -F (Fluorine) | 4 | Deactivating | Ortho, Para | 3, 5 |
| -C(O)CH₂CH₂COOEt | 1 | Deactivating | Meta | 3, 5 |
To overcome the challenges of inherent reactivity and regioselectivity, directed functionalization strategies offer a powerful means to selectively modify C-H bonds. rsc.org These methods often employ transition-metal catalysis where a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. sciencesconf.org
For (poly)fluoroarenes, the fluorine atoms themselves can serve as directing groups for C-H bond activation, particularly favoring the ortho position. whiterose.ac.uk Transition-metal-catalyzed reactions, for instance using palladium or rhodium, can facilitate the functionalization of C-H bonds located adjacent to a C-F bond. whiterose.ac.uknih.gov In the case of this compound, this strategy could potentially be used to introduce substituents at the 3 and 5 positions, which are ortho to the fluorine atoms at positions 2 and 4, respectively. This approach provides a synthetic route that complements traditional electrophilic substitution. whiterose.ac.uk
The carbonyl oxygen of the keto group could also potentially act as a directing group in certain catalytic cycles, guiding a metal catalyst to functionalize the ortho C-H bonds at positions 2 and 6. However, given that these positions are already substituted (position 2 with fluorine), this strategy would primarily target the C-H bond at position 6. The development of such strategies has become a significant area of research for creating complex molecules with high precision. rsc.org
Oxidative Transformations of Related Structures
While specific oxidative transformations of this compound are not extensively documented, the reactivity of its core β-keto ester functional group is well-established. This moiety is susceptible to various oxidative reactions, providing pathways to other valuable chemical intermediates.
One significant transformation is the oxidative cleavage of the Cα-Cβ bond in β-keto esters. Although a specific method using an Oxone/aluminum trichloride (B1173362) system was later retracted due to irreproducibility, the general principle of such transformations remains a field of interest. organic-chemistry.org The goal of such reactions is often to produce α-keto esters, which are valuable synthetic building blocks. organic-chemistry.org
Another important oxidative pathway for β-keto esters is α-hydroxylation. This reaction introduces a hydroxyl group at the carbon adjacent to the two carbonyl groups (the α-position), forming an α-hydroxy-β-keto ester. These products are significant moieties in various biologically active compounds. researchgate.net Various methods have been developed to achieve this transformation, including biocatalytic approaches using whole-cell systems like Pseudomonas putida MnB1, and visible light-induced copper-catalyzed reactions using air as the oxidant. researchgate.net Hypervalent iodine reagents have also been explored for their catalytic role in various organic reactions, including oxidations under mild conditions. researchgate.net
| Transformation Type | Reactive Site | Potential Product Type | Example Reagent/System |
|---|---|---|---|
| Oxidative Cleavage | Cα-Cβ bond | α-Keto ester | Oxone-based systems organic-chemistry.org |
| α-Hydroxylation | α-Carbon | α-Hydroxy-β-keto ester | Biocatalysis (P. putida), Visible-light/Copper catalysis researchgate.net |
These oxidative strategies highlight the synthetic versatility of the β-keto ester functionality within molecules like this compound, allowing for its conversion into other useful chemical structures.
Spectroscopic and Structural Characterization Techniques for Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise structure of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate can be confirmed.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the two methylene groups of the butyrate (B1204436) chain (appearing as triplets). The aromatic protons on the difluorophenyl ring would present more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the methylene carbons of the butyrate backbone, and the carbons of the difluorophenyl ring. The carbons attached to fluorine would appear as doublets due to carbon-fluorine (C-F) coupling, a key indicator of their presence. While specific experimental data for this compound is not extensively published, data from related structures, such as other substituted oxobutanoates, support these expected patterns. For instance, in similar aromatic keto-esters, the carbonyl carbons typically appear significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Splitting Pattern (¹H) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.2 | ~14 | Triplet |
| Ethyl -CH₂- | ~4.1 | ~61 | Quartet |
| -CH₂- (next to ester) | ~2.8 | ~28 | Triplet |
| -CH₂- (next to ketone) | ~3.2 | ~35 | Triplet |
| Aromatic CH | 6.9 - 8.0 | 105-135 (with C-F coupling) | Multiplets |
| Ester C=O | - | ~172 | - |
| Ketone C=O | - | ~195 | - |
| Aromatic C-F | - | 160-165 (Doublets) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. A strong absorption band around 1735 cm⁻¹ would be indicative of the ester carbonyl group, while another strong band around 1690 cm⁻¹ would correspond to the aryl ketone carbonyl group. The presence of two distinct C=O bands is a clear confirmation of the keto-ester functionality.
Other significant absorptions would include C-O stretching for the ester group (around 1200-1100 cm⁻¹), C-H stretching from the aliphatic and aromatic portions of the molecule (around 3100-2850 cm⁻¹), and C-F stretching vibrations from the difluorophenyl ring (typically in the 1300-1100 cm⁻¹ region). The analysis of IR spectra for various ethyl 2,4-dioxo-4-arylbutanoate derivatives consistently shows these characteristic carbonyl absorptions, confirming the utility of this technique for functional group identification in this class of compounds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretch | ~1735 | Strong |
| Ketone C=O | Stretch | ~1690 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |
| C-O (Ester) | Stretch | ~1200 - 1100 | Strong |
| C-F | Stretch | ~1300 - 1100 | Strong |
| Aliphatic C-H | Stretch | ~2980 - 2850 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula (C₁₂H₁₂F₂O₃ for the target compound).
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion corresponding to [M - 45]⁺.
Loss of the ethyl group (-CH₂CH₃): Leading to an [M - 29]⁺ ion.
Cleavage adjacent to the ketone (α-cleavage): This could lead to the formation of the 2,4-difluorobenzoyl cation ([C₇H₃F₂O]⁺, m/z 157), which would be a very stable and likely abundant fragment.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) from the ethyl ester group.
The presence of the difluorophenyl group would be evident from the characteristic isotopic pattern and the specific mass of fragments containing this moiety. Analysis of related compounds, such as ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, has shown characteristic fragments that help in identifying the core structure of the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 242 | [M]⁺ (Molecular Ion) | [C₁₂H₁₂F₂O₃]⁺ |
| 197 | [M - OCH₂CH₃]⁺ | [C₁₀H₇F₂O₂]⁺ |
| 157 | [2,4-difluorobenzoyl]⁺ | [C₇H₃F₂O]⁺ |
X-ray Crystallography in Solid-State Structure Determination
While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule and its arrangement in the crystal lattice.
Although a crystal structure for this compound itself is not publicly available, the structure of a very close derivative, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate , has been determined. This derivative shares the key 2,4-difluorophenyl and ethyl butanoate-like moieties. The study of this derivative reveals that the asymmetric unit contains two independent molecules with comparable geometries. The molecules are stabilized by intramolecular hydrogen bonds and are linked into layers in the crystal structure through intermolecular hydrogen bonds involving the fluorine and oxygen atoms. This demonstrates how the difluorophenyl and ester groups can influence the solid-state packing of the molecule. A similar analysis for this compound, should it be crystallized, would provide definitive proof of its molecular conformation and intermolecular interactions.
Table 4: Representative Crystallographic Data for a Derivative, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 21.814 |
| b (Å) | 9.0079 |
| c (Å) | 13.188 |
| Volume (ų) | 2591.4 |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide a quantitative description of a molecule's behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to determine various electronic properties, such as the energies of frontier molecular orbitals, which are critical for understanding chemical reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, DFT calculations would elucidate the distribution of electron density, highlighting the electrophilic and nucleophilic regions. The electron-withdrawing effects of the two fluorine atoms on the phenyl ring are expected to significantly influence the electronic properties, lowering the energy of the molecular orbitals and affecting the molecule's reactivity profile.
Table 1: Representative Electronic Properties Calculated by DFT
| Parameter | Representative Value (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.3 | Indicator of chemical reactivity and stability |
| Ionization Potential | 7.5 | Energy required to remove an electron |
| Electron Affinity | 1.2 | Energy released when an electron is added |
Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not specific experimental or calculated values for this compound.
Semi-Empirical Molecular Orbital Theory for Geometry Optimization
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. Semi-empirical molecular orbital theories, such as AM1 and PM3, offer a computationally less demanding alternative to ab initio methods like DFT for this purpose. nih.govgoogle.com
These methods simplify the complex calculations of quantum mechanics by using parameters derived from experimental data. google.com This approach makes them significantly faster, allowing for the routine optimization of moderately sized molecules. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the conformation with the lowest heat of formation. An optimized geometry is crucial as it serves as the starting point for more complex calculations, including docking studies and the prediction of spectroscopic properties. For this compound, geometry optimization would define the spatial relationship between the difluorophenyl ring, the keto group, and the ethyl ester moiety.
Table 2: Representative Optimized Geometrical Parameters
| Parameter | Atom Pair/Trio | Representative Value |
|---|---|---|
| Bond Length | C=O (ketone) | 1.22 Å |
| Bond Length | C-F (aromatic) | 1.35 Å |
| Bond Angle | C-C-C (butyrate chain) | 112.5° |
| Dihedral Angle | Phenyl Ring - Ketone | 25.0° |
Note: The values in this table are representative examples of typical outputs from geometry optimization calculations and are not specific experimental or calculated values for this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. ijcrt.org These studies are fundamental in drug discovery and help in understanding the mechanism of action of bioactive compounds.
Ligand-Protein Interaction Analysis
Molecular docking simulations place the optimized structure of a ligand into the binding site of a target protein to predict its preferred binding orientation and conformation. frontiersin.org The resulting complex is then analyzed to identify key interactions that stabilize the binding. These interactions commonly include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
π-π Stacking: An interaction between aromatic rings.
Halogen Bonds: Noncovalent interactions involving a halogen atom (in this case, fluorine).
In studies of other compounds containing a 2,4-difluorophenyl group, such as fluconazole analogs, this moiety is often involved in hydrophobic interactions within the protein's active site. nih.gov The fluorine atoms can also form halogen bonds or other electrostatic interactions that contribute to binding affinity. For this compound, docking studies would identify the specific amino acid residues it interacts with in a given protein target, providing a structural hypothesis for its biological activity. nih.gov
Binding Energy Estimations
A key output of molecular docking is the estimation of the binding energy (or docking score), which quantifies the affinity of the ligand for the protein. nih.gov This value, typically expressed in kcal/mol, represents the free energy change upon binding. A more negative binding energy indicates a stronger and more stable interaction. nih.gov
Various scoring functions are used to calculate this energy by approximating the contributions from different types of interactions, such as electrostatic and van der Waals forces. While these scores are approximations, they are highly useful for comparing the binding of different ligands to the same target or for prioritizing compounds for experimental testing. researchgate.net The binding energy for this compound would be a critical parameter for assessing its potential as an inhibitor for a specific protein target.
Table 3: Representative Molecular Docking Results
| Parameter | Representative Value | Key Interacting Residues (Example) |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | TYR 230, SER 115, LEU 345 |
| Hydrogen Bonds | 2 | SER 115, ASN 118 |
| Hydrophobic Interactions | 5 | LEU 345, PHE 234, VAL 102 |
Note: The values and residues in this table are illustrative examples of typical outputs from molecular docking studies and are not specific results for this compound.
Prediction of Reactivity and Selectivity Parameters
Computational chemistry allows for the prediction of a molecule's reactivity and the selectivity of its reactions. The electronic parameters derived from DFT calculations, such as HOMO-LUMO energies, are often used as reactivity descriptors. researchgate.net
A molecule with a high HOMO energy is a good electron donor and is susceptible to electrophilic attack. Conversely, a molecule with a low LUMO energy is a good electron acceptor, making it prone to nucleophilic attack. The distribution of these frontier orbitals on the molecule can predict which sites are most likely to be involved in a reaction. For this compound, the presence of multiple functional groups (ketone, ester, and difluorinated aromatic ring) creates several potential reactive sites. Computational analysis can help predict the chemoselectivity of reactions by identifying the most electronically favored site for a given reagent. sapub.org The electron-withdrawing fluorine atoms are known to influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. emerginginvestigators.org
Computational Chemistry and Theoretical Investigations of Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate
Theoretical Reactivity Analysis
In the field of computational chemistry, Conceptual Density Functional Theory (DFT) provides powerful tools for understanding and predicting the reactivity of chemical species. One of the most important concepts derived from this theory is the Fukui function, ƒ(r), which describes how the electron density of a molecule changes with a small change in the number of electrons. By analyzing these functions, chemists can identify the most reactive sites within a molecule for various types of reactions. Fukui indices, which are condensed versions of the Fukui function for individual atomic sites, are particularly useful for predicting regioselectivity.
The reactivity of any given atom within a molecule can be assessed for three types of attack:
Nucleophilic Attack: The site most susceptible to a nucleophilic attack (i.e., the most electrophilic site) is identified by the Fukui function ƒ+(r). A higher value of the condensed Fukui index, ƒk+, on an atom indicates it is more likely to accept an electron.
Electrophilic Attack: The site most prone to an electrophilic attack (the most nucleophilic site) is determined by the Fukui function ƒ-(r). The atom with the highest value of the condensed Fukui index, ƒk-, is the most probable site to donate an electron.
Radical Attack: The susceptibility to a radical attack is predicted by the Fukui function ƒ0(r). The atom with the largest value of ƒk0 is the most likely target for a radical species.
For Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a theoretical study would involve calculating these Fukui indices for each atom to build a comprehensive reactivity map. The molecule possesses several key functional groups—a ketone, an ester, and a difluorinated phenyl ring—each containing potential reactive sites.
The primary sites of interest for reactivity prediction on this compound would be:
The carbonyl carbon of the ketone group (C4).
The carbonyl carbon of the ester group (C1).
The carbon atom adjacent to the ketone (C3), which is enolizable.
The carbon atoms on the aromatic ring, particularly those influenced by the electron-withdrawing fluorine atoms and the acyl group.
Calculation of the Fukui indices would allow for a quantitative prediction of reaction pathways. For instance, in a reaction with a nucleophile, the ƒk+ values would be compared. It is expected that the carbonyl carbon of the ketone (C4) would be a primary site for nucleophilic addition due to the combined electron-withdrawing effects of its oxygen atom and the adjacent aromatic ring. Similarly, in a reaction with a strong base, the ƒk- value would likely be highest on the α-carbon (C3), predicting the site of deprotonation to form an enolate. The aromatic ring's reactivity towards electrophiles would be predicted by the ƒk- values on the ring carbons, indicating the most likely positions for electrophilic aromatic substitution, guided by the directing effects of the fluorine and acyl substituents.
The table below outlines the interpretation of the different Fukui indices that are used to predict these reaction pathways.
| Fukui Index | Symbol | Type of Attack Predicted | Interpretation for Atom 'k' |
| Electrophilic Fukui Function | ƒk+ | Nucleophilic Attack | A higher value indicates a greater susceptibility to attack by a nucleophile. This atom is the most electrophilic site. |
| Nucleophilic Fukui Function | ƒk- | Electrophilic Attack | A higher value indicates a greater susceptibility to attack by an electrophile. This atom is the most nucleophilic site. |
| Radical Fukui Function | ƒk0 | Radical Attack | A higher value indicates a greater susceptibility to attack by a radical. |
By combining the analysis of Fukui indices with the calculation of global reactivity descriptors such as electrophilicity and nucleophilicity, a detailed and semi-quantitative prediction of the molecule's behavior in various chemical reactions can be achieved, guiding synthetic efforts and mechanistic studies.
Research Applications and Investigation of Biological Activities of Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate
Role as a Synthetic Intermediate in Pharmaceutical Research
As a synthetic intermediate, the compound serves as a foundational component for constructing larger, more intricate molecules with potential therapeutic value. Its chemical reactivity is centered around the ketone and ester groups, allowing for a variety of chemical transformations.
Precursor in Mitochonic Acid 5 (MA-5) Synthesis
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a key precursor in the synthesis of Mitochonic Acid 5 (MA-5), a novel derivative of the plant hormone indole-3-acetic acid. nih.govresearchgate.net MA-5, chemically known as 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, was identified through chemical library screening as a potential agent for treating mitochondrial diseases. nih.govresearchgate.net Research has shown that MA-5 can enhance cellular ATP production and improve the survival of fibroblasts from patients with mitochondrial diseases under stress-induced conditions. nih.govnih.gov The structural core of MA-5, specifically the 4-(2,4-difluorophenyl)-4-oxobutanoic acid portion, is directly derived from this compound through hydrolysis and subsequent chemical modification.
Building Block for Heterocyclic Compound Synthesis
In organic synthesis, molecules like this compound are recognized as valuable building blocks for the creation of heterocyclic compounds. sigmaaldrich.comossila.com Heterocyclic structures are core components of many pharmaceuticals, forming the backbone of numerous drugs due to their ability to interact with biological targets. sigmaaldrich.comossila.com The reactivity of the 1,3-dicarbonyl moiety (after hydrolysis) or the existing keto-ester system in this compound allows it to participate in various cyclization reactions to form rings containing atoms such as nitrogen, sulfur, or oxygen. This makes it a versatile starting material for generating diverse libraries of heterocyclic molecules for drug discovery programs.
Table 1: Key Research Applications of this compound
| Application Area | Specific Role | Significance in Research |
|---|---|---|
| Synthetic Chemistry | Precursor to Mitochonic Acid 5 (MA-5) | Essential for synthesizing MA-5, a compound investigated for its potential to enhance ATP production and treat mitochondrial diseases. nih.govresearchgate.netnih.gov |
| Synthetic Chemistry | Building Block | Used to construct complex heterocyclic compounds, which are prevalent scaffolds in pharmacologically active agents. sigmaaldrich.comossila.com |
| Medicinal Chemistry | Enzyme Inhibition | Serves as a scaffold for developing inhibitors of Kynurenine (B1673888) 3-Hydroxylase (KYN3H), a target for neurodegenerative diseases. nih.govwikipedia.org |
| Medicinal Chemistry | Metabolic Modulation | Investigated for its potential to interact with and modulate key metabolic pathways, similar to related keto-ester compounds. nih.govresearchgate.net |
Exploration in Medicinal Chemistry Research
Beyond its role as a synthetic tool, the core structure of this compound has been explored for its own potential to interact with biological systems, particularly in the context of enzyme and receptor modulation.
Modulation of Enzyme and Receptor Activity
The compound belongs to a class of molecules investigated for their ability to inhibit specific enzymes, thereby altering biological and metabolic pathways.
Inhibition of Kynurenine 3-Hydroxylase (KYN3H)
Research has identified 4-phenyl-4-oxo-butanoic acid derivatives as a class of inhibitors for Kynurenine 3-Hydroxylase (KYN3H), also known as Kynurenine 3-monooxygenase (KMO). nih.gov this compound is a member of this structural class. KYN3H is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan degradation. wikipedia.orgmdpi.com This pathway is significant because it produces several neuroactive metabolites. mdpi.com
Inhibition of KYN3H is a therapeutic strategy for neurodegenerative conditions like Huntington's and Alzheimer's disease. wikipedia.orgesrf.fr By blocking this enzyme, the pathway is shifted away from producing neurotoxic compounds such as 3-hydroxykynurenine and quinolinic acid, and toward the production of the neuroprotective metabolite kynurenic acid. wikipedia.orgmdpi.com Therefore, compounds based on the this compound scaffold are of high interest for developing drugs that target this enzymatic pathway. nih.gov
Interaction with Metabolic Pathways
Studies on related ester compounds, such as ethyl pyruvate (B1213749), have demonstrated the potential for such molecules to influence broad metabolic pathways. nih.govresearchgate.net Ethyl pyruvate has been shown to affect pathways including arginine biosynthesis, tryptophan metabolism, and linoleic acid metabolism. nih.gov It has also been noted to cause reductions in glucose and triglyceride levels. researchgate.net This suggests that the ethyl keto-butyrate structure can interact with cellular metabolism. Consequently, this compound is a candidate for investigation into its own distinct effects on metabolic networks, representing an area of active exploration in medicinal chemistry.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 3-hydroxykynurenine |
| 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
| This compound |
| ethyl pyruvate |
| indole-3-acetic acid |
| kynurenic acid |
| Mitochonic Acid 5 (MA-5) |
| quinolinic acid |
Structure-Activity Relationship (SAR) Studies in Drug Discovery
A thorough review of existing research indicates a lack of specific structure-activity relationship (SAR) studies for this compound. SAR studies are crucial in drug discovery for optimizing a compound's biological activity by modifying its chemical structure. However, no detailed investigations appear to have been published that systematically explore how structural modifications of this compound affect its potential therapeutic efficacy.
Biochemical Investigations
Similarly, the biochemical profile of this compound is not well-documented in scientific literature.
Enzyme Interaction Studies
There is a scarcity of published data on the specific interactions of this compound with various enzymes. Understanding these interactions is fundamental to elucidating the compound's mechanism of action and its potential as an enzyme inhibitor or activator. Without such studies, its biochemical effects remain largely speculative.
Metabolic Pathway Modulation
Material Science Applications
In the realm of material science, the potential applications of this compound have not been extensively explored.
Polymer Chemistry and Advanced Material Development
There is no significant body of research detailing the use of this compound as a monomer or additive in polymer chemistry for the development of advanced materials. Such research would typically involve incorporating the compound into polymer chains to create materials with novel properties.
Alteration of Electronic and Optical Properties
Investigations into the ability of this compound to alter the electronic and optical properties of materials are also absent from the current scientific record. These properties are critical for applications in electronics, photonics, and other advanced technology sectors.
Structure Activity and Structure Property Relationships Sar/spr of Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate Analogues
Influence of Fluorine Substitution on Reactivity and Bioavailability
The introduction of fluorine into molecular scaffolds is a widely used strategy in drug design to modulate various physicochemical and pharmacokinetic properties. tandfonline.com In the case of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, the two fluorine atoms on the phenyl ring exert significant influence on the molecule's reactivity and bioavailability.
Reactivity: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron distribution of the molecule. tandfonline.com The strong electron-withdrawing nature of the fluorine atoms in the ortho and para positions deactivates the phenyl ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbon of the keto group. This enhanced reactivity can be crucial for synthetic transformations and for the molecule's interaction with biological targets. The carbon-fluorine (C-F) bond is also stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov
Bioavailability: Fluorine substitution can profoundly impact a drug's bioavailability by affecting its lipophilicity, metabolic stability, and membrane permeability. tandfonline.comnih.gov
Metabolic Stability: A primary reason for introducing fluorine is to improve metabolic stability. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can prevent enzymatic degradation, thereby prolonging the drug's half-life and therapeutic effect. nih.govresearchgate.net The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. nih.gov
The strategic placement of fluorine, as seen in the 2,4-difluoro pattern, is a deliberate design choice to optimize these properties for improved therapeutic potential.
Impact of Aromatic Ring Substitution Patterns on Biological Efficacy
The biological activity of analogues of this compound is highly sensitive to the substitution pattern on the aromatic ring. Structure-activity relationship (SAR) studies on related phenyl ketone scaffolds have demonstrated that both the nature and the position of substituents can dramatically alter efficacy.
Research on a series of phenyl alkyl ketones as phosphodiesterase-4 (PDE4) inhibitors revealed that the position of substituents is critical. For example, 4-methoxy substituted compounds were found to be 20- to 500-fold more potent than the corresponding 3-methoxy substituted analogues. nih.gov Similarly, studies on substituted ketamine esters showed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. nih.gov
The electronic properties of the substituents also play a crucial role. In some series, electron-withdrawing groups enhance activity, while in others, electron-donating groups are preferred. For instance, in the development of Src kinase inhibitors based on ethyl 2,4-dioxo-4-arylbutanoate, a derivative with a 3-methyl substituent (an electron-donating group) on the aromatic ring showed the best activity. ut.ac.ir Conversely, studies on other molecular families have shown that potent electron-withdrawing groups like trifluoromethyl (CF3) can lead to less effective analogues in some contexts. nih.gov
The following table summarizes the general trends observed in SAR studies of related aromatic ketones:
| Substitution Pattern | General Impact on Efficacy | Reference |
| Positional Isomers | ||
| 2- and 3-substitution | Often more active than 4-substitution | nih.gov |
| 4-substitution | Can be significantly more potent than 3-substitution in other scaffolds | nih.gov |
| Electronic Effects | ||
| Electron-donating groups (e.g., -OCH3, -CH3) | Can increase potency depending on the target | nih.govut.ac.ir |
| Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Can increase or decrease potency depending on the target and substitution pattern | nih.gov |
| Steric Effects | ||
| Bulky substituents | Can either enhance binding through specific interactions or decrease activity due to steric hindrance | nih.gov |
These findings underscore the importance of a systematic exploration of the aromatic substitution pattern to optimize the biological efficacy of any given molecular scaffold. The 2,4-difluoro substitution in this compound likely represents an optimized pattern for its intended biological targets, balancing electronic, steric, and pharmacokinetic properties.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and stereochemistry of γ-keto esters like this compound are critical determinants of their biological activity. The flexible side chain allows the molecule to adopt various conformations, and understanding the preferred spatial arrangement is key to elucidating its interaction with biological macromolecules.
Stereochemical Considerations: If a substituent is introduced at the α- or β-position of the butyrate (B1204436) chain, a chiral center is created, leading to the possibility of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
For γ-keto esters, the stereocenter can be crucial for biological function. Biocatalytic methods using transaminases have been employed for the stereoselective synthesis of chiral lactams from substituted γ-keto esters, demonstrating that enzymes can distinguish between stereoisomers of these substrates with high selectivity. researchgate.net Furthermore, stereoselective reduction of the keto group can lead to chiral hydroxy esters, where the configuration of the newly formed alcohol is critical for activity. oup.com The development of asymmetric synthesis methods for chiral γ,δ-unsaturated β-keto esters highlights the importance of controlling stereochemistry in these molecular classes to access biologically active compounds. nih.gov
The following table outlines key stereochemical aspects:
| Stereochemical Feature | Implication for Biological Activity |
| Conformational Isomers (Rotamers) | The preferred conformation influences the molecule's shape and its ability to fit into a binding site. Ortho-substitution can restrict rotation and favor a specific active conformation. |
| Enantiomers (if chiral center is present) | Enantiomers can have vastly different pharmacological and toxicological profiles. One enantiomer may be highly active (eutomer) while the other is inactive or even detrimental (distomer). |
| Diastereomers (if multiple chiral centers) | Diastereomers have different physical properties and biological activities, requiring careful separation and characterization. |
Therefore, a thorough understanding of the conformational preferences and the stereochemical properties of this compound analogues is essential for designing derivatives with optimized biological efficacy.
Systematic Modifications and Derivative Synthesis for Enhanced Activity
The scaffold of this compound serves as a versatile starting point for the synthesis of a wide range of derivatives with potentially enhanced biological activity. Systematic modifications can be made to the phenyl ring, the keto group, and the ethyl ester moiety to probe the structure-activity relationships and optimize for a desired therapeutic effect.
Modifications of the Phenyl Ring: As discussed in section 7.2, altering the substituents on the aromatic ring is a common strategy. This can involve changing the position of the existing fluorine atoms or introducing new substituents with different electronic and steric properties. For example, replacing the difluoro pattern with dimethoxy or other groups can significantly alter the compound's properties and biological interactions. nih.gov
Modifications of the Keto-Ester Side Chain: The γ-keto ester functionality is a key feature that can be readily modified.
Keto Group: The ketone can be reduced to a secondary alcohol, creating a chiral center and potentially introducing new hydrogen bonding interactions with a biological target. oup.com It can also be converted to other functional groups, such as oximes or hydrazones, to explore different chemical spaces. researchgate.net
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications alter the polarity, charge, and hydrogen bonding capacity of the molecule, which can have a profound impact on its pharmacokinetic profile and target binding.
Chain Modification: The butyrate chain itself can be lengthened, shortened, or rigidified by incorporating cyclic structures. Introducing substituents at the α- or β-positions can also be used to fine-tune the molecule's properties and introduce chirality. mdpi.com
Derivative Synthesis for Specific Targets: The synthesis of derivatives is often guided by a specific biological target. For instance, derivatives of related ethyl 4-aryl-2,4-dioxobutanoates have been synthesized and evaluated as Src kinase inhibitors. ut.ac.ir In another example, β-keto esters are used as building blocks for the synthesis of β,β-difluorocarboxylic acids, which are valuable in medicinal chemistry. researchgate.net The synthesis of novel 3-arylidene-2-oxindole derivatives, which can act as anti-inflammatory agents, also showcases the derivatization of related core structures for therapeutic benefit. nih.gov
The table below provides examples of systematic modifications and their potential outcomes:
| Modification Site | Type of Modification | Potential Outcome |
| Phenyl Ring | Change substituent type/position | Modulate electronic properties, lipophilicity, and target binding affinity |
| Keto Group | Reduction to alcohol | Introduce chirality and new hydrogen bonding capabilities |
| Conversion to oxime/hydrazone | Alter chemical properties and explore new interactions | |
| Ester Group | Hydrolysis to carboxylic acid | Increase polarity, introduce charge |
| Amidation | Introduce hydrogen bond donors/acceptors, modulate solubility | |
| Butyrate Chain | Alkylation at α- or β-position | Introduce steric bulk, create chiral centers |
Through such systematic modifications and derivative synthesis, the therapeutic potential of the this compound scaffold can be thoroughly explored and optimized.
Synthesis and Evaluation of Derivatives and Analogues of Ethyl 4 2,4 Difluorophenyl 4 Oxobutyrate
Synthesis of Carboxylic Acid and Amide Analogues
The transformation of the ethyl ester group into carboxylic acid and amide functionalities is a fundamental step in creating analogues of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.
The initial step is the hydrolysis of the ethyl ester to yield the corresponding carboxylic acid, 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This is typically achieved under basic or acidic conditions. Subsequently, the carboxylic acid can be converted into a wide range of primary, secondary, or tertiary amides.
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. sci-hub.st Common methods for this transformation include:
Activation with Coupling Agents: Carboxylic acids are often activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with an amine. sci-hub.st This method is effective for coupling with electron-deficient and unreactive amines. sci-hub.st
Mixed Anhydride (B1165640) Method: The carboxylic acid can be reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine (B128534) to form a mixed carbonic carboxylic anhydride. This reactive intermediate readily reacts with an amine or ammonia (B1221849) to yield the desired amide. researchgate.net
Thermal Dehydration of Ammonium (B1175870) Salts: The carboxylic acid can be converted into an ammonium salt by reacting it with ammonium carbonate. libretexts.org Upon heating, this salt dehydrates to form the primary amide. libretexts.org
These established methods allow for the synthesis of a diverse library of amide analogues from the parent β-ketoester.
Table 1: General Scheme for Synthesis of Amide Analogues
| Starting Material | Reaction Step | Intermediate/Product | Typical Reagents |
|---|---|---|---|
| This compound | Ester Hydrolysis | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | NaOH or HCl (aq) |
| 4-(2,4-difluorophenyl)-4-oxobutanoic acid | Amide Coupling | N-substituted 4-(2,4-difluorophenyl)-4-oxobutanamide | Amine (R-NH2), EDC, HOBt, DMAP sci-hub.st |
| 4-(2,4-difluorophenyl)-4-oxobutanoic acid | Mixed Anhydride Formation | N-substituted 4-(2,4-difluorophenyl)-4-oxobutanamide | 1. Ethyl Chloroformate, Et3N 2. Amine (R-NH2) researchgate.net |
Formation of Reduced Hydroxybutyrates
The selective reduction of the ketone group in the β-ketoester scaffold leads to the formation of hydroxybutyrates, which are valuable chiral intermediates for various applications. nih.govresearchgate.net For instance, ethyl (R)-2-hydroxy-4-phenylbutanoate is a key precursor for angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net
Chemo-enzymatic and microbial reduction methods are often employed for this transformation due to their high chemo- and enantioselectivity. researchgate.net These biocatalytic strategies can selectively reduce one carbonyl group in a dicarbonyl compound. For example, the reduction of ethyl 2,4-dioxo-4-phenylbutyrate, a related compound, has been achieved using baker's yeast or specific reductase enzymes to yield ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with high enantiomeric excess. researchgate.net Similarly, various microorganisms can be screened to find an optimal catalyst for the asymmetric reduction of the keto group in this compound to produce the corresponding chiral hydroxybutyrate. researchgate.netresearchgate.net
The resulting product, Ethyl 4-(2,4-difluorophenyl)-4-hydroxybutyrate, contains a secondary alcohol that can be used for further synthetic modifications.
Table 2: Biocatalytic Reduction of β-Ketoesters
| Substrate | Biocatalyst / Method | Product | Key Feature |
|---|---|---|---|
| Ethyl 2-oxo-4-phenylbutanoate | Microbial Reduction (e.g., Candida holmii) nih.gov | Ethyl (R)-2-hydroxy-4-phenylbutanoate nih.gov | High Enantiomeric Excess (up to 94-95%) nih.gov |
| Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's Yeast (Saccharomyces cerevisiae) researchgate.net | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate researchgate.net | High Chemo- and Enantioselectivity (ee=98%) researchgate.net |
| This compound | Screened Microorganisms / Reductases | Ethyl 4-(2,4-difluorophenyl)-4-hydroxybutyrate | Potential for high stereoselectivity |
Generation of Heterocyclic Derivatives (e.g., Pyrazolones, Pyridazinones)
The 1,3-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. scholarsresearchlibrary.com
Pyridazinones: These six-membered heterocyclic systems are found in many biologically active compounds. scholarsresearchlibrary.com The synthesis of pyridazinones often involves the cyclocondensation of a γ-ketoacid or its ester with hydrazine (B178648) hydrate (B1144303). scholarsresearchlibrary.comresearchgate.net In the case of this compound, reaction with hydrazine would lead to the formation of a 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one ring system. Further modifications, such as introducing substituents or creating fused-ring systems, are common synthetic strategies. nih.govnih.gov
Pyrazolones: Pyrazoles and their derivatives are another important class of heterocycles. The reaction of β-ketoesters with hydrazine derivatives is a standard method for constructing the pyrazole (B372694) ring. Depending on the reaction conditions and the specific hydrazine used (e.g., hydrazine, phenylhydrazine), different substituted pyrazolone (B3327878) or pyrazole derivatives can be obtained from this compound. Multi-component reactions involving β-ketoesters, aldehydes, and pyrazolones have also been developed to create complex heterocyclic structures. researchgate.net The synthesis of fluorinated pyrazole derivatives is an area of active research. researchgate.net
Other Heterocycles: The reactivity of the β-ketoester allows for its use in synthesizing other heterocyclic systems. For example, reactions with reagents like o-phenylenediamine (B120857) can yield benzodiazepine (B76468) derivatives. mdpi.com
Table 3: Synthesis of Heterocyclic Derivatives
| Reactant | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | Pyridazinone | Cyclocondensation scholarsresearchlibrary.com |
| Substituted Hydrazines (R-NHNH₂) | Pyrazolone / Pyrazole | Cyclocondensation nih.gov |
| o-Phenylenediamine | Benzodiazepinone | Cyclocondensation mdpi.com |
Exploration of Substituted Aromatic Analogues
To explore structure-activity relationships, analogues of this compound with different substituents on the aromatic ring are frequently synthesized. The most common method for preparing these β-ketoesters is the Claisen condensation. ut.ac.ir
This reaction involves the condensation of a substituted acetophenone (B1666503) with an oxalate (B1200264) ester, typically diethyl oxalate, in the presence of a strong base like sodium ethoxide. ut.ac.ir By varying the substitution pattern on the starting acetophenone, a wide array of aryl-substituted analogues can be produced. For example, acetophenones with chloro, fluoro, or methyl groups have been used to synthesize the corresponding ethyl 2,4-dioxo-4-arylbutanoate derivatives. ut.ac.ir This approach allows for systematic modification of the electronic and steric properties of the aromatic ring.
Table 4: Synthesis of Aromatic Analogues via Claisen Condensation
| Substituted Acetophenone | Base | Product (Ethyl 4-aryl-2,4-dioxobutanoate) | Reference |
|---|---|---|---|
| 2,4-dichloroacetophenone | Sodium Ethoxide | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | ut.ac.ir |
| 4-fluoroacetophenone | Sodium Ethoxide | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | ut.ac.ir |
| 3-methylacetophenone | Sodium Ethoxide | Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | ut.ac.ir |
| 2,4-difluoroacetophenone | Sodium Ethoxide | Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate | Analogous to ut.ac.ir |
Design and Synthesis of Chemically Modified β-Ketoester Scaffolds
The β-ketoester scaffold is a privileged structure in synthetic chemistry due to its diverse reactivity, which allows for the design and synthesis of novel and complex molecules. The core structure of this compound offers several points for chemical modification beyond simple derivatization of the functional groups.
Modification at the α-Position: The methylene (B1212753) group situated between the two carbonyls (the α-position) is acidic and can be deprotonated by a suitable base. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at this position. This allows for the construction of more elaborate carbon skeletons.
Scaffold for Cycloaddition Reactions: The β-ketoester can be transformed into a diene or dienophile and used in cycloaddition reactions, such as the Diels-Alder reaction, to build complex polycyclic systems. nih.gov This strategy is a powerful tool for accessing unique molecular architectures.
Structure-Based Design: The scaffold can serve as a starting point for the rational design of enzyme inhibitors. researchgate.net By understanding the active site of a biological target, the β-ketoester can be chemically modified to introduce functionalities that interact with key residues, leading to potent and selective inhibitors. This approach has been used to develop inhibitors for targets such as phosphodiesterase 4 (PDE4) and farnesyltransferase. researchgate.netnih.gov The synthesis of derivatives often involves fusing the core scaffold with other pharmacophores to create bifunctional agents. nih.gov
The chemical tractability of the β-ketoester scaffold ensures its continued use as a fundamental building block in the design and synthesis of new chemical entities.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, and how do reaction conditions influence yield and purity?
The compound is synthesized via acid-catalyzed esterification of 4-(2,4-difluorophenyl)-4-oxobutyric acid with ethanol. Sulfuric or hydrochloric acid accelerates the reaction under reflux (70–80°C), achieving yields >85% when monitored by thin-layer chromatography (TLC). Industrial methods employ continuous flow reactors for scalability, optimizing parameters like residence time and catalyst loading to minimize side products. Purity is enhanced via vacuum distillation or recrystallization from ethanol .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies protons on the difluorophenyl ring (δ 6.8–7.5 ppm) and ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 256.20 [M+H]⁺.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .
Q. How do the physicochemical properties (e.g., solubility, stability) impact experimental handling?
The compound is lipophilic (logP ≈ 2.5), requiring organic solvents (e.g., DMSO, ethanol) for dissolution. It is stable at RT under inert atmospheres but hydrolyzes in aqueous basic conditions to form 4-(2,4-difluorophenyl)-4-oxobutyric acid. Storage at -20°C in anhydrous conditions is recommended to prevent degradation .
Advanced Research Questions
Q. What in vitro biological activities have been reported, and what molecular targets are implicated?
this compound exhibits antiproliferative activity in breast cancer cell lines (IC₅₀ = 12–18 µM). Molecular docking studies suggest binding to kinase domains (e.g., EGFR, IC₅₀ = 8 µM) via hydrophobic interactions with the difluorophenyl group and hydrogen bonding with the keto group. Fluorine atoms enhance binding affinity by 30% compared to non-fluorinated analogs .
Q. What is the mechanistic role of the ester group in biochemical interactions?
The ester acts as a prodrug moiety, undergoing enzymatic hydrolysis (e.g., esterases) to release the active carboxylic acid derivative. Hydrolysis kinetics (t₁/₂ = 2–4 h in human plasma) influence bioavailability. The acid form inhibits cyclooxygenase-2 (COX-2) with 5-fold higher potency than the ester .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?
Structural-activity relationship (SAR) studies comparing analogs (e.g., 2,4-difluoro vs. 3,5-difluoro isomers) reveal that fluorine positioning alters electronic effects and steric bulk, impacting target binding. For example, the 2,4-difluoro isomer shows 50% higher COX-2 inhibition than the 3,5-derivative due to optimized halogen bonding .
Q. What strategies enhance the compound’s pharmacokinetic properties for therapeutic applications?
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to improve oral absorption.
- Nanoformulation : Encapsulation in PLGA nanoparticles increases aqueous solubility 10-fold and prolongs half-life in vivo.
- Metabolic Stabilization : Introduce methyl groups at the α-position to slow esterase-mediated hydrolysis .
Q. What experimental considerations are critical for enzyme inhibition assays?
- Use recombinant enzymes (e.g., purified COX-2) with standardized activity assays (e.g., fluorometric detection of prostaglandin H₂).
- Include positive controls (e.g., celecoxib) and measure IC₅₀ under varied substrate concentrations (0.1–10× Kₘ).
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do crystallographic studies inform solid-state behavior and reactivity?
X-ray diffraction reveals intermolecular N–H···S hydrogen bonds and π-π stacking between difluorophenyl rings, stabilizing crystal lattices. Disorder analysis (e.g., flip-flop fluorine positions) guides synthetic optimization to reduce polymorphism. Thermal gravimetric analysis (TGA) confirms stability up to 150°C .
Q. What computational methods predict ADMET properties, and how reliable are they?
Quantitative structure-activity relationship (QSAR) models predict moderate blood-brain barrier permeability (logBB = -0.5) and hepatic clearance (t₁/₂ = 3.5 h). Molecular dynamics simulations highlight ester hydrolysis as the primary metabolic pathway. In vitro validation using Caco-2 cells and liver microsomes aligns with computational data (±15% error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
